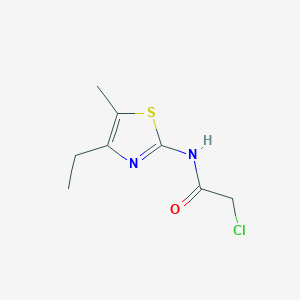

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS/c1-3-6-5(2)13-8(10-6)11-7(12)4-9/h3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHQDDQHSXQNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-08-2 | |

| Record name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide (CAS 878437-08-2), a substituted thiazole derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to present a detailed perspective on its synthesis, physicochemical properties, and potential biological activities. The document is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif in a multitude of biologically active compounds.[1][2] Its presence in natural products, pharmaceuticals, and agrochemicals underscores its versatility as a pharmacophore. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The 2-acetamido-thiazole substructure, in particular, is a key component in several compounds with demonstrated biological efficacy. The title compound, this compound, belongs to this chemical class and represents a molecule of interest for further investigation.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure, this compound is an organic building block with the following molecular characteristics:[4]

| Property | Value |

| CAS Number | 878437-08-2 |

| Molecular Formula | C₈H₁₁ClN₂OS |

| Molecular Weight | 218.71 g/mol |

| Purity | Typically available at ≥95% |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis Pathway

A definitive, published synthesis protocol for this compound is not currently available. However, based on established synthetic routes for analogous N-acyl-2-aminothiazoles, a plausible two-step synthesis can be proposed.[5][6]

Step 1: Synthesis of 2-Amino-4-ethyl-5-methylthiazole (Precursor)

The precursor, 2-amino-4-ethyl-5-methylthiazole, can be synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.

-

Reactants: 3-Bromo-2-pentanone and Thiourea

-

Reaction Conditions: Typically refluxing in a suitable solvent like ethanol.

Step 2: Acylation of 2-Amino-4-ethyl-5-methylthiazole

The final product is obtained by the acylation of the precursor with 2-chloroacetyl chloride.

-

Reactants: 2-Amino-4-ethyl-5-methylthiazole and 2-Chloroacetyl chloride

-

Reaction Conditions: The reaction is generally carried out in an inert solvent, such as dry acetone or a mixture of pyridine and dichloromethane, often at reduced temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride.[5][7] A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for this compound, the broader class of 2-chloro-N-thiazolyl-acetamide derivatives has been investigated for various pharmacological activities.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antibacterial and antifungal properties.[8] The chloroacetamide moiety is a reactive electrophile that can potentially alkylate nucleophilic residues in essential microbial enzymes or proteins, leading to cell death. The specific substituents on the thiazole ring can influence the compound's lipophilicity and steric properties, thereby affecting its ability to penetrate microbial cell walls and interact with its target.

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated significant anticancer activity.[9][10] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, some N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines.[10] It is plausible that this compound could exhibit similar properties, warranting investigation in various cancer cell line assays.

Potential Mechanism of Action Visualization:

Caption: Hypothetical mechanism of action for the target compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments that would be necessary to characterize this compound, based on protocols for similar molecules.

General Synthesis of N-(Thiazol-2-yl)-2-chloroacetamide Derivatives

This protocol is adapted from the synthesis of similar compounds.[3][6]

-

Dissolution of Precursor: Dissolve 2-amino-4-ethyl-5-methylthiazole (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, THF, or a 1:1 mixture of pyridine and dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine, 1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Acylation: Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

In Vitro Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC).

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a thiazole derivative with potential for further investigation in the field of medicinal chemistry. While specific data on this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the properties of structurally related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action.

References

-

CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

- Daina, A., & Zoete, V. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.

- MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. PubChem. Retrieved from [Link]

- Parikh, A. A., & Desai, K. R. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.

- Royal Society of Chemistry. (2024).

- Sharma, V., Kumar, P., & Pathak, D. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

-

Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

- U.S. National Library of Medicine. (2018). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 23(11), 2955.

- U.S. National Library of Medicine. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 26(14), 4257.

-

U.S. National Library of Medicine. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

- MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

Sources

- 1. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide: A Key Ritonavir Intermediate

An in-depth technical guide on the physicochemical properties of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide.

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physicochemical properties of this compound, a critical intermediate in the synthesis of the antiretroviral drug Ritonavir. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction and Chemical Identity

This compound, identified by CAS Number 30145-87-0, is a substituted thiazole derivative. Its primary significance in the pharmaceutical industry lies in its role as a key building block in the multi-step synthesis of Ritonavir, a protease inhibitor used to treat HIV/AIDS. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and maximizing yield in the manufacturing process.

The molecular structure incorporates a chloroacetamide functional group attached to a 2-aminothiazole core, which is further substituted with ethyl and methyl groups. This specific arrangement of functional groups dictates its reactivity, solubility, and other key physical characteristics.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published. Therefore, predicted values from computational models are also included for a more complete profile.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide | N/A |

| CAS Number | 30145-87-0 | N/A |

| Molecular Formula | C8H11ClN2OS | N/A |

| Molecular Weight | 218.71 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 138-142 °C | N/A |

| Boiling Point | 345.2 ± 37.0 °C (Predicted) | N/A |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 9.99 ± 0.40 (Predicted) | N/A |

| LogP | 2.15 (Predicted) | N/A |

Solubility Profile

The solubility of this intermediate is a critical parameter for its synthesis and purification. While exhaustive quantitative data is not publicly available, its solubility can be inferred from its role in the synthesis of Ritonavir. It is generally soluble in a range of organic solvents.

| Solvent | Solubility | Rationale / Application |

| Dichloromethane (DCM) | Soluble | Often used as a reaction solvent for acylation reactions. |

| Ethyl Acetate | Soluble | Commonly used for extraction and purification. |

| Methanol / Ethanol | Moderately Soluble | Can be used for recrystallization. |

| Water | Sparingly Soluble | The predicted LogP of 2.15 suggests low water solubility. |

| Toluene | Soluble | May be used in specific synthetic steps. |

Experimental Protocol: Determination of Solubility

A reliable method for determining solubility involves the shake-flask method, following OECD Guideline 105.

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Figure 2: Workflow for Experimental Solubility Determination.

Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the chloroacetamide moiety and the thiazole ring.

-

Chloroacetamide Group: The carbon-chlorine bond is susceptible to nucleophilic substitution. This is the key reactive site utilized in the subsequent steps of Ritonavir synthesis, where the chlorine atom is displaced by a nucleophile. The adjacent amide group influences this reactivity.

-

Thiazole Ring: The thiazole ring is a relatively stable aromatic heterocycle. The electron-donating effects of the ethyl and methyl groups, along with the amide nitrogen, influence the electron density of the ring system.

The compound is generally stable under standard storage conditions (cool, dry, and dark). However, it is sensitive to strong bases, which can promote hydrolysis of the amide bond or elimination reactions. It is also incompatible with strong oxidizing agents.

Spectroscopic and Analytical Data

For confirmation of identity and purity, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methylene protons of the chloroacetyl group (a singlet), and the amide proton (a broad singlet).

-

¹³C NMR: Will show distinct signals for each of the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio with the M+ peak (chlorine-35).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the C-Cl stretch.

Role in Ritonavir Synthesis: A Mechanistic Insight

The primary utility of this compound is as a precursor in the synthesis of Ritonavir. The chloroacetamide group serves as an electrophilic handle for introducing a larger, more complex side chain via nucleophilic substitution.

Figure 3: Simplified reaction pathway illustrating the role of the title compound in Ritonavir synthesis.

This synthetic step is crucial, and the physicochemical properties of the intermediate directly impact the reaction's success. For instance, its solubility in the chosen reaction solvent dictates the reaction kinetics, while its melting point and crystallinity are vital for its purification by recrystallization to ensure high purity for the subsequent steps.

Safety and Handling

As with any chloroacetamide derivative, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is potentially harmful if swallowed, inhaled, or absorbed through the skin. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a molecule of significant industrial importance rather than one of extensive academic study. Its physicochemical properties are tailored for its role as a key intermediate in pharmaceutical manufacturing. While a complete, experimentally verified dataset is not widely available in the public domain, a combination of data from its synthetic applications and computational predictions provides a robust working profile for researchers and process chemists. The insights provided in this guide underscore the importance of understanding these fundamental properties for the successful development and optimization of synthetic routes to complex active pharmaceutical ingredients like Ritonavir.

References

- Note: Due to the specific nature of this compound as a commercial intermediate, direct scientific literature is limited.

A Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide: A Covalent Modifier Approach

Abstract

This technical guide addresses the scientific challenge of determining the mechanism of action for 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide, a compound for which public data on biological activity is scarce. Instead of a conventional literature review, we present a forward-looking, hypothesis-driven framework for its investigation. By deconstructing the molecule into its constituent chemical motifs—a biologically active 2-aminothiazole scaffold and a reactive chloroacetamide "warhead"—we postulate a mechanism centered on covalent inhibition. This guide provides a comprehensive, phased experimental strategy designed for researchers in drug discovery and chemical biology. It details the necessary protocols, from initial phenotypic screening and target identification to rigorous biophysical and cellular validation, to systematically uncover the compound's molecular target and mechanism of action.

Introduction: Deconstructing the Molecule for Mechanistic Insights

This compound (henceforth referred to as CEMT) is a distinct chemical entity identified by CAS number 878437-08-2[1][2]. While commercially available as a synthetic building block, its biological activity and mechanism of action remain uncharacterized in public scientific literature. This guide proposes a structured, in-depth approach to unravel its biological function, grounded in a rational analysis of its structure.

CEMT is composed of two key moieties:

-

The 2-Aminothiazole Core: The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects[3][4][5][6][7]. This suggests that the core structure of CEMT is well-suited for interaction with biological macromolecules.

-

The Chloroacetamide Warhead: The N-linked chloroacetamide group is a well-documented electrophilic moiety used in the design of covalent inhibitors[8]. Chloroacetamides are known to form stable, irreversible covalent bonds with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine[8][9][10].

This structural combination leads to our central hypothesis: CEMT functions as a targeted covalent inhibitor, where the 2-aminothiazole scaffold directs the molecule to a specific protein target, and the chloroacetamide warhead subsequently forms an irreversible covalent bond with a key nucleophilic residue within the binding site, leading to modulation of the protein's function.

This guide will now lay out a comprehensive, multi-phased experimental plan to systematically test this hypothesis and elucidate the complete mechanism of action.

Phase 1: Target Agnostic Screening and Hypothesis Generation

The initial phase is designed to identify a biological context in which CEMT is active. This is achieved through broad, unbiased screening to generate a testable hypothesis about its potential therapeutic area or cellular function.

Phenotypic Screening

The objective of phenotypic screening is to observe the effect of CEMT on whole cells or organisms without a preconceived bias about its target.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Selection: Assemble a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (e.g., breast, lung, colon, leukemia).

-

Compound Preparation: Prepare a 10 mM stock solution of CEMT in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density to ensure exponential growth over the assay period (typically 24-72 hours).

-

Compound Treatment: Treat the cells with the CEMT dilution series. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Interpreting the Results: A selective GI50 profile (i.e., high potency in a subset of cell lines) can provide initial clues about the compound's mechanism, suggesting it may be targeting a pathway that is uniquely critical to those cells.

Initial Target Class Hypothesis Generation

Based on the phenotypic data, initial hypotheses can be formed. For example, if CEMT is potent against rapidly dividing cells, it may target enzymes involved in cell cycle progression or metabolism. The chloroacetamide warhead strongly suggests the target is likely an enzyme with a catalytic cysteine, such as certain proteases, kinases, or metabolic enzymes[10][11].

Phase 2: Target Identification and Validation

With a confirmed cellular phenotype, the next phase focuses on identifying the specific molecular target(s) of CEMT.

Chemical Proteomics for Target Identification

Chemical proteomics is a powerful, unbiased method to identify the protein targets of a covalent inhibitor directly in a complex biological sample.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis (Optional but Recommended): Synthesize a derivative of CEMT that incorporates a "clickable" tag, such as an alkyne or azide group, for subsequent conjugation to a reporter molecule.

-

Cell Lysate Preparation: Prepare fresh, native-state proteomes from a CEMT-sensitive cell line identified in Phase 1.

-

Probe Incubation: Treat the proteome with the CEMT-alkyne probe across a range of concentrations. Include a competition experiment where the proteome is pre-incubated with excess unlabeled CEMT before adding the probe.

-

Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-tagged probe-protein conjugates using a copper-catalyzed click reaction.

-

Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify the proteins that were covalently labeled by the CEMT probe.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed sample. These are the high-confidence target candidates.

Target Validation: In Vitro Enzymatic Assays

Once a primary target candidate is identified (e.g., "Protein X"), its interaction with CEMT must be validated using a purified, recombinant version of the protein.

Experimental Protocol: Recombinant Protein Inhibition Assay

-

Protein Expression and Purification: Obtain or produce high-purity recombinant Protein X.

-

Assay Development: Utilize a suitable assay to measure the activity of Protein X (e.g., a fluorescence-based kinase assay, a colorimetric protease assay).

-

IC50 Determination: Measure the activity of Protein X in the presence of a dilution series of CEMT. Plot the data to determine the IC50 value, which represents the concentration of CEMT required to inhibit 50% of the enzyme's activity.

-

Mechanism of Inhibition Studies:

-

Time-Dependence: Pre-incubate Protein X with CEMT for varying amounts of time before initiating the enzymatic reaction. A time-dependent decrease in activity is characteristic of covalent inhibition.

-

Irreversibility Assay (Jump Dilution): Incubate Protein X with a high concentration of CEMT (e.g., 10x IC50) for a set time. Then, rapidly dilute the mixture 100-fold to a final CEMT concentration well below the IC50. If the inhibition is irreversible, enzymatic activity will not recover upon dilution.

-

Data Presentation: CEMT Inhibition of Protein X

| Parameter | Value | Interpretation |

| IC50 | 50 nM | High potency against the target. |

| Time-Dependence | Observed | Consistent with covalent bond formation. |

| Irreversibility | Confirmed | Inhibition is not reversed by dilution. |

Phase 3: Cellular and Biophysical Mechanism Characterization

This final phase confirms that CEMT engages its target in a cellular environment and pinpoints the precise site of covalent modification.

Cellular Target Engagement

It is crucial to demonstrate that CEMT binds to Protein X inside living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact, live cells from a sensitive cell line with CEMT or a vehicle control.

-

Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (un-denatured protein) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of soluble Protein X remaining at each temperature using Western blotting or another specific detection method.

-

Data Analysis: Plot the fraction of soluble Protein X as a function of temperature. A shift in the melting curve to a higher temperature in CEMT-treated cells confirms target engagement.

Site of Modification Mapping by Mass Spectrometry

To definitively prove the covalent mechanism, the exact amino acid residue modified by CEMT must be identified.

Experimental Protocol: Covalent Adduct Mapping

-

Protein Incubation and Digestion: Incubate recombinant Protein X with CEMT. Denature, reduce, alkylate (with a standard reagent like iodoacetamide), and digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides whose mass has increased by the mass of the CEMT fragment that remains after reacting with a nucleophile (e.g., cysteine). The mass shift will correspond to the CEMT molecule minus the chlorine atom.

-

MS/MS Fragmentation Analysis: Manually inspect or use specialized software to analyze the fragmentation pattern of the modified peptide to confirm the sequence and pinpoint the exact modified residue (e.g., Cys123).

Visualizing the Proposed Mechanism and Workflows

Diagrams are essential for conceptualizing the proposed mechanism and the experimental path to its validation.

Caption: Proposed mechanism of covalent inhibition by CEMT.

Caption: Experimental workflow for MOA elucidation.

Conclusion

While this compound is currently an enigmatic compound, its chemical structure provides a strong, rational basis for proposing a covalent mechanism of action. The 2-aminothiazole core offers a proven scaffold for biological targeting, and the chloroacetamide group is a potent electrophilic warhead for forming irreversible bonds. The multi-phased experimental strategy detailed in this guide provides a rigorous and unbiased roadmap for any researcher seeking to uncover its biological function. By progressing from broad phenotypic screening to precise biophysical characterization, this workflow is designed to definitively identify the molecular target, validate the covalent binding event, and ultimately elucidate the complete mechanism of action of CEMT, transforming it from a mere chemical reagent into a well-understood molecular probe or potential therapeutic lead.

References

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

-

Meroueh, S. O., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

-

Yurttaş, L., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.

-

Šterk, D., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed.

-

Enamine. Chloroacetamides. Enamine Store.

-

Ohshiden, K., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed.

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

-

Ohshiden, K., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate.

-

CP Lab Safety. This compound, min 95%, 100 mg. CP Lab Safety.

-

A2B Chem. This compound. A2B Chem.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroacetamides - Enamine [enamine.net]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

An In-depth Technical Guide to the Anticipated Biological Activities of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

Foreword

The intersection of distinct chemical moieties within a single molecular framework often yields novel biological activities. This guide focuses on the potential pharmacological and biological profile of this compound, a compound that synergistically combines the structural features of the versatile 2-aminothiazole nucleus and the reactive chloroacetamide group. While direct experimental data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its constituent chemical classes allows for the formulation of robust hypotheses regarding its potential biological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the theoretical basis for its anticipated activities, proposing a structured experimental approach for its investigation, and discussing its potential therapeutic or agrochemical applications.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 878437-08-2[1] |

| Molecular Formula | C8H11ClN2OS[1] |

| Molecular Weight | 218.71 g/mol [1][2] |

| Chemical Structure |

Part 1: Postulated Biological Activities and Mechanisms of Action

The unique combination of a substituted thiazole ring and a chloroacetamide side chain in this compound suggests a multi-faceted biological profile. Based on extensive literature on related compounds, we can anticipate activities in several key areas.

Antimicrobial Potential: A Tale of Two Moieties

Expertise & Experience: The 2-aminothiazole core is a well-established pharmacophore in a plethora of antimicrobial agents[3][4]. Its derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens[5][6][7][8][9]. The lipophilic nature of the thiazole ring facilitates penetration into microbial cell membranes, leading to disruption of cellular integrity and function[3].

Hypothesized Mechanism of Action (Antifungal): A primary antifungal mechanism for many azole-containing compounds, including thiazoles, is the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane[10]. By impeding ergosterol production, the compound could induce the accumulation of toxic sterol intermediates, leading to increased membrane permeability and ultimately, cell death[10].

Hypothesized Mechanism of Action (Antibacterial): The thiazole moiety is present in numerous antibacterial agents and can interfere with various cellular processes[11][12]. One potential target is DNA gyrase, an enzyme crucial for bacterial DNA replication[4]. Furthermore, some thiazole derivatives have been shown to inhibit bacterial enzymes such as β-ketoacyl-ACP synthase (KAS III)[7]. The chloroacetamide portion of the molecule introduces an electrophilic center, capable of alkylating nucleophilic residues in essential microbial enzymes, thereby inactivating them.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Expertise & Experience: A significant body of research points to the anti-inflammatory properties of thiazole derivatives[13][14][15][16][17]. These compounds have been shown to modulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively[13][15].

Hypothesized Mechanism of Action: The anti-inflammatory effects of this compound could be mediated through the inhibition of COX-2 and 5-LOX. By blocking these enzymes, the compound would reduce the production of pro-inflammatory mediators, thereby alleviating inflammation. The N-acetamide linkage may also contribute to this activity, as many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acetamide or a related functional group.

Herbicidal Activity: A Chloroacetamide Hallmark

Expertise & Experience: Chloroacetamides are a major class of herbicides widely used in agriculture[18][19][20][21]. Their efficacy lies in their ability to inhibit the growth of annual grasses and broadleaf weeds[18].

Hypothesized Mechanism of Action: The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[18][20]. VLCFAs are essential components of plant cell membranes and cuticular waxes. By acting as an alkylating agent, the chloroacetamide moiety can covalently bind to and inactivate enzymes involved in VLCFA elongation[22]. This disruption of lipid metabolism leads to growth inhibition and eventual death of the target plant.

Part 2: A Proposed Experimental Workflow for Biological Characterization

To empirically validate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is proposed.

Synthesis and Characterization

The initial step involves the synthesis of this compound. A plausible synthetic route involves the reaction of 2-amino-4-ethyl-5-methylthiazole with chloroacetyl chloride.

Caption: Proposed synthesis and characterization workflow.

In Vitro Antimicrobial Susceptibility Testing

Protocol:

-

Microorganism Panel:

-

Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)[9].

-

Procedure: a. Prepare serial dilutions of the test compound in appropriate broth medium. b. Inoculate microtiter plates with a standardized suspension of each microorganism. c. Incubate under optimal conditions for each organism. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

-

Data Analysis: The MIC values will be tabulated for comparative analysis.

In Vitro Anti-inflammatory Assays

Protocol:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Assays:

-

Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite in the culture medium of LPS-stimulated macrophages using the Griess reagent[16].

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification: Measure the levels of TNF-α and IL-6 in the culture supernatant of LPS-stimulated macrophages using ELISA kits[16].

-

COX-2 Inhibition Assay: Utilize a commercially available COX-2 inhibitor screening kit.

-

-

Procedure: a. Pre-treat RAW 264.7 cells with various concentrations of the test compound. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Perform the respective assays to quantify the inhibition of inflammatory markers.

-

Positive Control: Dexamethasone or a known COX-2 inhibitor.

-

Data Presentation: Results will be presented as IC50 values in a summary table.

In Vitro Herbicidal Activity Screening

Protocol:

-

Plant Species: Arabidopsis thaliana (model plant), Echinochloa crus-galli (barnyard grass, a common weed).

-

Assay: Seed germination and root elongation assay.

-

Procedure: a. Sterilize seeds and place them on agar plates containing different concentrations of the test compound. b. Incubate the plates under controlled light and temperature conditions. c. After a set period, measure the percentage of seed germination and the length of the primary root.

-

Positive Control: A commercial chloroacetamide herbicide (e.g., Alachlor).

-

Data Analysis: Calculate the concentration required for 50% inhibition (IC50) of germination and root growth.

Proposed In Vivo Studies (Conditional)

Should the in vitro results demonstrate significant activity in any of the tested areas, subsequent in vivo studies would be warranted.

Caption: Progression from in vitro to in vivo studies.

Part 3: Data Summary and Future Directions

The following tables are templates for summarizing the anticipated experimental outcomes.

Table 1: Anticipated Antimicrobial Activity (MIC in µg/mL)

| Microorganism | Compound | Ciprofloxacin | Fluconazole |

| S. aureus | TBD | TBD | NA |

| E. coli | TBD | TBD | NA |

| P. aeruginosa | TBD | TBD | NA |

| B. subtilis | TBD | TBD | NA |

| C. albicans | TBD | NA | TBD |

| A. niger | TBD | NA | TBD |

| C. neoformans | TBD | NA | TBD |

Table 2: Anticipated Anti-inflammatory Activity (IC50 in µM)

| Assay | Compound | Dexamethasone |

| NO Production | TBD | TBD |

| TNF-α Inhibition | TBD | TBD |

| IL-6 Inhibition | TBD | TBD |

| COX-2 Inhibition | TBD | TBD |

Table 3: Anticipated Herbicidal Activity (IC50 in µM)

| Assay | A. thaliana | E. crus-galli | Alachlor |

| Seed Germination | TBD | TBD | TBD |

| Root Elongation | TBD | TBD | TBD |

Future Outlook

The biological evaluation of this compound holds considerable promise. Should this compound exhibit potent and selective activity in any of the proposed assays, further research will be warranted. For antimicrobial and anti-inflammatory applications, lead optimization through medicinal chemistry efforts could enhance efficacy and reduce potential toxicity. For herbicidal applications, formulation studies and field trials would be the next logical steps. The dual-functionality of this molecule makes it a compelling candidate for further investigation in both pharmaceutical and agrochemical research.

References

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

-

Alkylating reactivity and herbicidal activity of chloroacetamides. (2002). Pest Management Science. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

- Thiazole antifungals. (n.d.). EBSCO.

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

- Synthesis and anti-inflammatory activity of thiazole deriv

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Publishing. [Link]

- Synthesis and Antifungal Activity of Some Thiazole Derivatives. (2021).

- Chloroacetamide Herbicides. (2018).

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.

- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021).

- Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.

-

Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2024). MDPI. [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Alkylating reactivity and herbicidal activity of chloroacetamides. (2002).

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. [Link]

- Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- This compound, min 95%, 100 mg. (n.d.). CP Lab Safety.

- This compound. (n.d.). Finetech Industry Limited.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. wjpmr.com [wjpmr.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to Unlocking the Therapeutic Potential of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide: A Roadmap for Target Identification and Validation

Abstract

The novel compound, 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide, stands at the intersection of two pharmacologically significant chemical classes: thiazoles and α-chloroacetamides. The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology, where it contributes to a diverse range of biological activities.[1][2][3] The α-chloroacetamide group, a reactive electrophile, is a well-established "warhead" for covalent inhibitors, capable of forming stable bonds with nucleophilic residues on protein targets, most notably cysteine.[4] This unique combination of a proven heterocyclic core with a covalent reactive group suggests that this compound is a compelling candidate for the development of targeted therapies. This guide provides a comprehensive framework for researchers to systematically identify and validate the potential therapeutic targets of this compound, thereby paving the way for its translation into a clinical candidate. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and outline a computational workflow to complement and guide laboratory investigations.

Introduction: The Chemical Rationale for Therapeutic Potential

This compound (henceforth referred to as Compound X) is a synthetic organic molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C8H11ClN2OS |

| Molecular Weight | 218.71 g/mol |

| CAS Number | 878437-08-2 |

Data sourced from publicly available chemical databases.[5][6]

The therapeutic potential of Compound X can be logically deduced from its constituent chemical moieties:

-

The Thiazole Scaffold: Thiazole rings are five-membered heterocyclic structures containing both sulfur and nitrogen atoms. This ring system is a cornerstone in medicinal chemistry, featuring in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][7] Notably, several clinically successful anticancer drugs, such as Dasatinib and Dabrafenib, incorporate a thiazole core, highlighting its ability to interact with key biological targets.[1][3] Thiazole derivatives have been shown to modulate critical cellular pathways, including the NFkB/mTOR/PI3K/AkT signaling cascade, and to induce apoptosis.[8]

-

The α-Chloroacetamide Warhead: The 2-chloroacetamide group is a reactive electrophilic moiety that can act as a covalent inhibitor.[4] This functional group can form a stable covalent bond with nucleophilic amino acid residues, particularly cysteine, within the active or allosteric sites of target proteins.[4][9] Covalent inhibition offers several potential advantages in drug design, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[4][10] Chloroacetamide derivatives have been successfully employed to develop irreversible inhibitors for a range of targets, including fibroblast growth factor receptors (FGFR) in cancer and essential enzymes in microbial pathogens.[10][11]

The combination of these two pharmacophores in Compound X suggests a compelling hypothesis: the thiazole moiety may guide the molecule to specific protein targets, while the chloroacetamide warhead facilitates irreversible, covalent inhibition, leading to potent and sustained biological effects.

A Strategic Approach to Target Identification and Validation

Given the novelty of Compound X, a multi-pronged approach is essential to elucidate its mechanism of action and identify its therapeutic targets. This strategy should integrate both experimental and computational methodologies to build a robust and validated understanding of the compound's biological activity.

Figure 1: A high-level overview of the integrated workflow for target identification and validation of Compound X.

Experimental Workflows: From Phenotype to Target

Phenotypic Screening: Unveiling the Biological Activity

The initial step is to perform broad phenotypic screening to identify the biological systems and disease contexts in which Compound X exerts an effect.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: A diverse panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) should be selected. Normal, non-transformed cell lines should be included as controls to assess for general cytotoxicity.

-

Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the dilution series of Compound X for a specified time course (e.g., 24, 48, 72 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay to assess cell viability. Common methods include:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of Compound X.

Causality Behind Experimental Choices: Starting with a broad cancer cell line panel allows for an unbiased assessment of the compound's potential anticancer activity. The inclusion of normal cell lines is crucial for early toxicity assessment. Time-course experiments provide insights into whether the compound's effect is rapid or requires prolonged exposure.

Target Deconvolution: Identifying the Molecular Partners

Once a sensitive cell line or biological context is identified, the next critical step is to pinpoint the direct molecular targets of Compound X.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of Compound X that incorporates a linker and a reporter tag (e.g., biotin) without significantly altering its biological activity. This may involve replacing a non-essential functional group or adding the linker to a position determined by preliminary structure-activity relationship (SAR) studies.

-

Cell Lysate Preparation: Prepare a lysate from the sensitive cell line identified in the phenotypic screen.

-

Affinity Pull-Down: Incubate the cell lysate with the biotinylated Compound X probe immobilized on streptavidin beads.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., beads with a structurally similar but inactive compound).

Trustworthiness of the Protocol: The use of a control compound is essential to differentiate true binding partners from proteins that non-specifically interact with the beads or the linker. Validating the biological activity of the probe is also a critical step to ensure that the identified targets are relevant to the observed phenotype.

Computational Approaches: Guiding and Refining Experimental Efforts

Computational methods can be employed in parallel with experimental work to generate hypotheses, prioritize experiments, and provide a deeper understanding of the compound-target interactions at a molecular level.

Figure 2: A schematic of the computational workflow to predict and characterize the interaction of Compound X with potential protein targets.

In Silico Target Prediction

Several computational tools can predict potential protein targets for a small molecule based on its chemical structure.

-

Target Fishing: Web-based servers like SwissTargetPrediction utilize the principle of chemical similarity to predict the most probable protein targets of a small molecule.

-

Structural Similarity Searching: Databases such as ChEMBL can be searched for compounds structurally similar to Compound X to identify their known biological targets. This can provide valuable starting points for experimental validation.

Molecular Docking and Dynamics

Once a list of putative targets is generated, molecular modeling techniques can be used to predict the binding mode and assess the stability of the compound-target interaction.

Workflow for Covalent Docking and Molecular Dynamics

-

Protein Structure Preparation: Obtain the 3D structure of the putative target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Ligand Preparation: Generate a 3D conformer of Compound X.

-

Covalent Docking: Use a specialized docking program (e.g., Schrödinger's Covalent Docking workflow) to predict the binding pose of Compound X within the target's binding site, specifically modeling the covalent bond formation with a reactive cysteine residue.

-

Molecular Dynamics (MD) Simulation: Perform MD simulations of the docked complex to assess the stability of the binding pose and the overall protein-ligand interactions over time.

Expertise in Interpretation: The results of molecular docking and MD simulations should be interpreted with caution. They provide a plausible model of the interaction that must be validated experimentally. For example, if docking predicts that a specific cysteine residue is crucial for binding, this can be tested by mutating that residue in the target protein and assessing the effect on Compound X's activity in a biochemical assay.

Conclusion and Future Directions

This compound is a promising chemical entity with the potential for development as a targeted therapeutic agent. Its unique combination of a thiazole scaffold and a covalent chloroacetamide warhead warrants a thorough investigation of its biological activities and molecular targets. The integrated experimental and computational workflow outlined in this guide provides a robust framework for researchers to systematically unravel the therapeutic potential of this compound. Successful identification and validation of its targets will be the first crucial step in its journey from a novel molecule to a potential life-saving medicine.

References

-

Sharma, P. C., Bansal, K. K., Sharma, A., Sharma, D., & Deep, A. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, M. H. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6439. [Link]

-

ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

-

Khan, I., Zaib, S., & Batool, S. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Letters in Drug Design & Discovery, 19(9), 794-817. [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 232-245. [Link]

-

Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(8), 938-947. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chloroacetamide Derivatives in Modern Chemistry. Retrieved from [Link]

-

Broggini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 227. [Link]

-

Machado, M. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

Sources

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is a substituted thiazole derivative with potential applications in medicinal chemistry and drug development.[1] The thiazole ring is a prominent scaffold in a variety of biologically active compounds.[2] Accurate structural elucidation is paramount in the synthesis and characterization of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound, a detailed, field-proven protocol for its NMR analysis, and the rationale behind the experimental design.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical and biological properties. The numbering of the atoms is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted NMR Spectral Data

As of the latest literature review, specific experimental NMR data for this compound has not been published. Therefore, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from structurally similar thiazole derivatives.[4][5] These predictions are generated using advanced computational algorithms that provide reliable estimations for spectral interpretation.[1][6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H (amide) |

| ~4.25 | s | 2H | Cl-CH₂ |

| ~2.70 | q, J = 7.5 Hz | 2H | -CH₂-CH₃ |

| ~2.35 | s | 3H | thiazole-CH₃ |

| ~1.25 | t, J = 7.5 Hz | 3H | -CH₂-CH₃ |

Note: The chemical shift of the amide proton (N-H) can be broad and its position is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (amide) |

| ~159.0 | C2 (thiazole, N-C=S) |

| ~148.0 | C4 (thiazole, substituted) |

| ~120.0 | C5 (thiazole, substituted) |

| ~43.0 | Cl-CH₂ |

| ~23.0 | -CH₂-CH₃ |

| ~14.0 | -CH₂-CH₃ |

| ~11.0 | thiazole-CH₃ |

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is a field-proven methodology for the analysis of small organic molecules like this compound.[7][8]

Part 1: Sample Preparation

The quality of the NMR spectrum is directly proportional to the quality of the sample.

-

Analyte Purity: Ensure the sample of this compound is of high purity (ideally >95%). Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many non-polar to moderately polar organic compounds.[9] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable alternatives. The choice of solvent will influence the chemical shifts of labile protons, such as the amide N-H.

-

Concentration: For a standard 5 mm NMR tube and a high-field spectrometer (≥400 MHz), a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[8] For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolution and Transfer: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality, clean NMR tube to remove any particulate matter.[7]

-

Internal Standard (Optional but Recommended): The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizer loader [nmrdb.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. depts.washington.edu [depts.washington.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

Foreword: The Analytical Imperative for Novel Thiazole Derivatives

The thiazole moiety is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1][2] The compound 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide represents a specific scaffold within this class, likely synthesized as an intermediate or a potential bioactive agent itself. Its analysis is critical for ensuring purity, understanding metabolic fate, and performing pharmacokinetic studies. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving from first principles of molecular analysis to a robust, validation-ready LC-MS/MS protocol.

Foundational Knowledge: Understanding the Analyte

A successful analytical method is built upon a thorough understanding of the target molecule's physicochemical properties.

Molecular Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁ClN₂OS[3]

-

Molecular Weight: 218.71 g/mol [3]

-

Chemical Structure:

The structure reveals key functional groups that dictate its behavior in a mass spectrometer: a thiazole ring, an amide linkage, and a chloroacetyl group. The thiazole ring, with its nitrogen and sulfur heteroatoms, provides sites for protonation, making positive ion mode a strong candidate for ionization. The amide proton is also available for abstraction in negative ion mode. The chloroacetyl group is an excellent leaving group and will likely play a significant role in fragmentation.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance for Analysis |

| logP | ~2.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns (e.g., C18). |

| pKa | ~1.5 (thiazole nitrogen) | The thiazole nitrogen is weakly basic and can be protonated in acidic mobile phases, favoring positive ion electrospray ionization (ESI+). |

The Analytical Workflow: A Step-by-Step Protocol

This section details a complete LC-MS/MS workflow, from sample preparation to data acquisition. The causality behind each step is explained to provide a deeper understanding of the method's integrity.

Caption: High-level overview of the LC-MS/MS analytical workflow.

Sample Preparation: Isolating the Target

The goal of sample preparation is to remove interfering matrix components and concentrate the analyte. For a moderately lipophilic compound like this, Solid Phase Extraction (SPE) is a robust choice.

Protocol: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Causality: This activates the stationary phase and ensures reproducible interactions.

-

Sample Loading: Dilute the sample (e.g., plasma, reaction mixture) with 1% formic acid in water and load it onto the cartridge at a slow flow rate (~1 mL/min). Causality: The acidic condition ensures the thiazole nitrogen is protonated, enhancing retention on the C18 phase.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities. Causality: This step removes salts and other hydrophilic interferences without eluting the analyte.

-

Elution: Elute the analyte with 2 mL of methanol. Causality: The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Causality: This concentrates the sample and ensures compatibility with the LC mobile phase, leading to sharp peak shapes.

Liquid Chromatography: Achieving Separation

A well-developed chromatographic method is essential for separating the analyte from any isomers or impurities. Given the compound's predicted logP, a reversed-phase C18 column is the logical starting point.

LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is suitable for fast analysis times. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes protonation for ESI+ and improves peak shape. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to start with; should be optimized to ensure the analyte elutes with a k' between 2 and 10. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[4] |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

Mass Spectrometry: Detection and Fragmentation

Electrospray ionization in positive ion mode (ESI+) is the recommended technique due to the basicity of the thiazole nitrogen.

MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI+ | The thiazole nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI+. |

| Source Temperature | 150 °C | To aid in desolvation. |

| Desolvation Gas Flow | 800 L/hr | To remove solvent droplets. |

| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |

Multiple Reaction Monitoring (MRM) for Quantification

For sensitive and selective quantification, MRM is the gold standard. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

-

Precursor Ion (Q1): The protonated molecule, [M+H]⁺, will have an m/z of 219.0 . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a corresponding peak at m/z 221.0. The monoisotopic mass is typically used for quantification.

Deciphering the Fragmentation Pattern

Understanding the fragmentation of the molecule is key to selecting the most intense and specific product ions for MRM. Based on the principles of mass spectrometry and known fragmentation of similar structures, we can predict the likely fragmentation pathways.[5][6]

Caption: Predicted fragmentation pathway for this compound.

Proposed MRM Transitions

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Rationale |

| 1 | 219.0 | 141.1 | Quantifier | This corresponds to the loss of the chloroacetyl group, which is a common and often abundant fragmentation pathway for N-acyl compounds. The resulting 2-amino-4-ethyl-5-methylthiazole ion is stable. |

| 2 | 219.0 | 114.1 | Qualifier | This fragment likely arises from the cleavage of the thiazole ring after the initial loss, providing structural confirmation. |

Method Validation and System Suitability

A self-validating system is crucial for trustworthy results. Before analyzing samples, the method's performance must be assessed.

System Suitability

-

Procedure: Inject a standard solution of the analyte at a known concentration (e.g., 100 ng/mL) five times at the beginning of the analytical run.

-

Acceptance Criteria:

-